Thermodynamic Preference of the Endocyclic Isomer Over the Exocyclic Form
The thermodynamic equilibrium between 4-methylene-1,3-dioxolane (exo) and 4-methyl-1,3-dioxole (endo) was determined by base‑catalyzed chemical equilibration in dioxane solution. At 298.15 K the standard Gibbs energy change ΔG° for the isomerization I → II is –(1.80 ± 0.07) kJ mol⁻¹, with ΔH° = (1.1 ± 0.5) kJ mol⁻¹ and ΔS° = (9.6 ± 1.3) J K⁻¹ mol⁻¹ [1]. This means the endocyclic isomer is 2‑fold more abundant at equilibrium, indicating that the exocyclic methylene form is the thermodynamically less stable species.
| Evidence Dimension | Isomerization Gibbs energy (ΔG°) |
|---|---|
| Target Compound Data | 4-Methylene-1,3-dioxolane (exo) – less stable component of equilibrium |
| Comparator Or Baseline | 4-Methyl-1,3-dioxole (endo) – ΔG° = –1.80 kJ mol⁻¹ favouring endo form |
| Quantified Difference | ΔG° = –1.80 kJ mol⁻¹; equilibrium constant K ≈ 2.1 at 298 K |
| Conditions | Base‑catalysed equilibration in dioxane at 298.15 K |
Why This Matters
This thermodynamic data allows formulators to predict storage stability and the potential for isomer‑driven property drift, helping to decide whether the kinetically trapped exo form is acceptable or whether a 2,2‑disubstituted analog with suppressed isomerization would be preferable.
- [1] Taskinen, E. Thermodynamics of vinyl ethers. V. The relative stabilities of 4-methylene-1,3-dioxolane and 4-methyl-1,3-dioxole. J. Chem. Thermodyn. 1974, 6, 1021–1025. View Source
